molecular formula C18H20O2 B076794 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 14341-93-6

2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

Cat. No. B076794
CAS RN: 14341-93-6
M. Wt: 268.3 g/mol
InChI Key: ZRCRBSRSGFWJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and material science. 4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol also vary depending on its application. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol in lab experiments include its potential use in various fields, its ability to undergo a reversible photochromic reaction, and its insecticidal properties. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

For 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol include further research into its potential use in medicine, agriculture, and material science. In medicine, research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, research could focus on its potential use as an alternative to traditional insecticides. In material science, research could focus on its potential use in the development of photochromic materials for use in various applications.

Synthesis Methods

The synthesis of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The diene used in this reaction is usually 1,3-cyclohexadiene, while the dienophile is typically maleic anhydride. The resulting product is then subjected to various chemical reactions, including hydroboration-oxidation, to produce 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.

Scientific Research Applications

2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promise as an anti-inflammatory and anti-cancer agent. Studies have also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, this compound has been studied for its potential use as a photochromic material, which can change color when exposed to light.

properties

CAS RN

14341-93-6

Product Name

2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-(3-hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2

InChI Key

ZRCRBSRSGFWJBJ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O

synonyms

10,11-Dihydro-5-(3-hydroxypropyl)-5H-dibenzo[a,d]cyclohepten-5-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.